molecular formula C19H21BrN4O B2584674 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide CAS No. 1206984-66-8

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2584674
CAS No.: 1206984-66-8
M. Wt: 401.308
InChI Key: ZSZUKZLZAONZPU-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, an isopentyl chain, and a pyrrole moiety

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial production methods for such compounds often involve optimizing these reactions for scale, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological pathways and interactions, especially those involving pyrazole and pyrrole derivatives.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl and pyrrole groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide include other pyrazole and pyrrole derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and applications. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(3-methylbutyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c1-14(2)9-10-21-18(25)17-13-22-24(16-7-5-15(20)6-8-16)19(17)23-11-3-4-12-23/h3-8,11-14H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZUKZLZAONZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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